Azoramide

Übersicht

Beschreibung

Azoramid ist ein kleinmolekularer Modulator der Entfalteten Proteinantwort (UPR). Es hat sich in verschiedenen therapeutischen Anwendungen als vielversprechend erwiesen, insbesondere beim Schutz von Zellen vor Stress im endoplasmatischen Retikulum (ER). Azoramid wurde auf seine neuroprotektiven Wirkungen, seine antidiabetische Aktivität und seine Fähigkeit, die ER-Protein Faltung zu verbessern und die ER-Chaperon-Kapazität zu erhöhen, untersucht .

Wissenschaftliche Forschungsanwendungen

Chemie: Azoramid wird als Modulator der Entfalteten Proteinantwort eingesetzt, wodurch es wertvoll für Studien im Zusammenhang mit Protein Faltung und ER-Stress ist.

Wirkmechanismus

Azoramid übt seine Wirkung aus, indem es die Entfaltete Proteinantwort (UPR) moduliert. Es verbessert die ER-Protein Faltung und erhöht die ER-Chaperon-Kapazität, was zusammen die Zellen vor ER-Stress schützt. Azoramid verstärkt die cAMP-Response-Element-Bindungsprotein (CREB)-Signalisierung, um die Mitochondrienfunktion zu retten und so die Apoptose von dopaminergen Neuronen zu verhindern . Es erhöht auch die Aktivität der sarkoplasmatischen/endoplasmatischen Retikulum Ca²⁺ ATPase (SERCA), was zur Aufrechterhaltung der ER-Kalziumhomöostase beiträgt .

Wirkmechanismus

Azoramide is a small-molecule modulator of the unfolded protein response (UPR) with potential therapeutic applications in various diseases .

Target of Action

This compound primarily targets the endoplasmic reticulum (ER), a critical organelle involved in protein, lipid, and glucose metabolism as well as cellular calcium signaling and homeostasis . It improves ER protein folding and activates ER chaperone capacity to protect cells against ER stress .

Mode of Action

This compound interacts with its targets by improving ER protein-folding ability and activating ER chaperone capacity . This interaction protects cells against ER stress, a condition where the ER cannot keep up with the amount of proteins it needs to fold .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits ER stress by promoting BiP expression and suppressing the PERK-eIF2α-CHOP pathway . It also significantly decreases ER stress-associated radical oxidative species production, attenuates p38 MAPK and JNK signaling, and inhibits autophagy . Furthermore, it restores calcium homeostasis, which is crucial for various cellular functions .

Pharmacokinetics

It is known that these properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

This compound has shown protective effects in various cellular models. For instance, it has been found to protect patient-induced pluripotent stem cells-derived midbrain dopaminergic neurons against a series of Parkinson’s disease-related cascade events such as ER stress, abnormal calcium homeostasis, mitochondrial dysfunction, increase of reactive oxygen species, and apoptosis . It also ameliorates cadmium-induced cytotoxicity by inhibiting ER stress and suppressing oxidative stress .

Biochemische Analyse

Biochemical Properties

Azoramide interacts with various enzymes, proteins, and other biomolecules in the cell. It has been found to improve ER protein-folding ability and activate ER chaperone capacity . This suggests that this compound may interact with proteins involved in these processes, although the specific interactions have not been fully elucidated.

Cellular Effects

This compound has been shown to have protective effects on cells under stress. For instance, it has been found to protect induced pluripotent stem cells-derived midbrain dopaminergic neurons against a series of Parkinson’s disease-related cascade events such as ER stress, abnormal calcium homeostasis, mitochondrial dysfunction, increase of reactive oxygen species, and apoptosis . Furthermore, this compound has been shown to improve insulin signaling in insulin-resistant cardiomyocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level by improving ER protein-folding ability and activating ER chaperone capacity . This suggests that this compound may bind to and modulate the activity of proteins involved in these processes, although the specific binding interactions have not been fully elucidated.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been fully explored. It has been shown to have potent antidiabetic efficacy in two independent mouse models of obesity by improving insulin sensitivity and pancreatic β cell function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to have potent antidiabetic efficacy in two independent mouse models of obesity .

Metabolic Pathways

The metabolic pathways that this compound is involved in have not been fully elucidated. Given its role in improving ER protein-folding ability and activating ER chaperone capacity, it may be involved in pathways related to protein folding and ER stress .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been fully explored. Given its role in improving ER protein-folding ability and activating ER chaperone capacity, it may be transported to and distributed within the ER .

Subcellular Localization

The subcellular localization of this compound has not been fully explored. Given its role in improving ER protein-folding ability and activating ER chaperone capacity, it may be localized to the ER .

Vorbereitungsmethoden

Azoramid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die spezifische Reagenzien und Bedingungen beinhaltenDie Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .

Analyse Chemischer Reaktionen

Azoramid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Azoramid kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Es kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: Azoramid kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .

Vergleich Mit ähnlichen Verbindungen

Azoramid ist einzigartig in seinen dualen Eigenschaften, die ER-Faltung zu fördern und die langfristige ER-Reservekapazität zu steigern. Ähnliche Verbindungen umfassen:

Tunicamycin: Ein Hemmer der N-gekoppelten Glykosylierung, der ER-Stress induziert.

Thapsigargin: Ein Hemmer von SERCA, der die ER-Kalziumhomöostase stört.

4-Phenylbuttersäure (4-PBA): Ein chemischer Chaperon, der bei der Protein Faltung innerhalb des ER hilft. Azoramid zeichnet sich durch seine Fähigkeit aus, sowohl ER-Stress zu lindern als auch die ER-Chaperon-Kapazität zu verbessern, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht

Eigenschaften

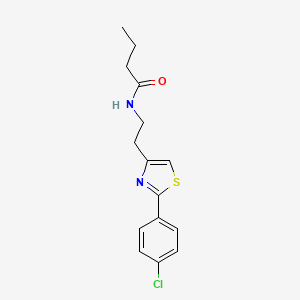

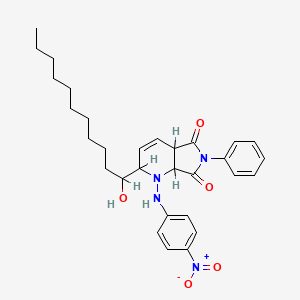

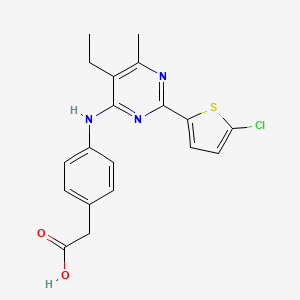

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2OS/c1-2-3-14(19)17-9-8-13-10-20-15(18-13)11-4-6-12(16)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBFWKKCWTXCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428694 | |

| Record name | N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932986-18-0 | |

| Record name | N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)

![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)

![1-[2,3-Dimethyl-2-(2-methylbut-3-en-2-yl)furan-3-yl]-3,5-dihydroxy-4-methoxyhexan-2-one](/img/structure/B1666373.png)

![(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1666374.png)

![[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate](/img/structure/B1666387.png)

![2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B1666389.png)